Cas no 115473-15-9 (5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride)
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
- 5,6,7,7a-Tetrahydro-thieno[3,2-c]pyridin-2(4H)-one Hydrochloride
- 5,6,7,7a-Tetrahydro-thieno[3,2-c]pyridinone Hydrochloride
- C7H10ClNOS
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride
- 2H,4H,5H,6H,7H,7AH-Thieno[3,2-c]pyridin-2-one hydrochloride
- 2-oxo-2,4,5,6,7,7a-hexahydrothieno [3, 2-c] pyridine. Hydrochloride
- 5,6,7,7a-Tetrahydrot
- 5,6,7,7a-Tetrahydrothieno(3,2-c)pyridine-2(4H)-one hydrochloride
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride
- Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one,hydrochloride
- Thieno[3,2-c]pyridin-2(4H)-one,5,6,7,7a-tetrahydro-, hydrochloride (9CI)
- 2-oxo-2,4,5,6,7,7a-hexahydrothieno [3, 2-c] pyridine Hydrochloride
- PL-01
- Prasugrel intermediate
- Prasugrel IMpurity 9 HCl
- Prasugrel InterMediate 1
- 2-c]pyridine-2(4H)-one hydrochloride
- 2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]
- 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCL
- 5,6,7,7A-TETRAHYDROTHIENO[3,2-C]PYRIDINE-2(4H)-ONE HCL
- 2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine.Hydrochloride
- 7a-Tetrahydrothieno[3
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-onehydrochloride
- 5,6,7,7a-Tetrahydrothieno(3,2-c)pyridine-2(4H)-one HCl
- 5,6,7,7A-TETRAHYDROTHIENO[3,2-C]PYRI
- PUQKTVAKLPDUAW-UHFFFAOYSA-N
- Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
- CS-W003775
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one-hydrochloride
- FT-0659981
- DTXSID20634063
- MFCD11111130
- 5,6,7,7A-Tetrahydrothieno[3,2-c]pyridine-2(4h)-one, HCl
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-onehydrochloride
- Z1198314490
- SCHEMBL24450
- 2-Oxo-2, 4, 5, 6, 7, 7a-hexahydro thieno [3, 2-c] pyridine hydrochloride
- SY005780
- EN300-97959
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;hydrochloride
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1)
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one HCl
- 115473-15-9
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one hydrochloride
- BCP00871
- AM20080101
- AKOS005073562
- MD-0244
- 5,6,7,7a-TETRAHYDRO-THIENO[3,2-c]PYRIDIN 2(4H)-ONE HYDROCHLORIDE
- Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride (1:1)
- T2984
- A1-00018
- 2-oxo-2,4,5,6,7,7a-hexahydrothieno [3,2-c] pyridine. Hydrochloride
- DB-029033
- 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride
-
- MDL: MFCD11111130
- Inchi: 1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,6,8H,1-2,4H2;1H
- InChI Key: PUQKTVAKLPDUAW-UHFFFAOYSA-N
- SMILES: Cl.S1C(C=C2CNCCC12)=O
Computed Properties
- Exact Mass: 191.01700
- Monoisotopic Mass: 191.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Powder
- Density: No data available
- Melting Point: 2100C (dec)
- Boiling Point: No data available
- Flash Point: 174.1℃
- PSA: 54.40000
- LogP: 1.67890
- Vapor Pressure: No data available
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: 24/25
- HazardClass:IRRITANT
- Storage Condition:<0°C
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80210-5mg |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride |
115473-15-9 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| Alichem | A029191366-25g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride |
115473-15-9 | 95% | 25g |
$186.12 | 2023-09-04 | |
| Alichem | A029191366-100g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride |
115473-15-9 | 95% | 100g |
$464.31 | 2023-09-04 | |
| Fluorochem | 092351-1g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride |
115473-15-9 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 092351-5g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride |
115473-15-9 | 95% | 5g |
£32.00 | 2022-02-28 | |
| Fluorochem | 092351-10g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride |
115473-15-9 | 95% | 10g |
£51.00 | 2022-02-28 | |
| Fluorochem | 092351-25g |
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride |
115473-15-9 | 95% | 25g |
£95.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151681-100g |
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride |
115473-15-9 | >97.0%(T) | 100g |
¥1833.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151681-1G |
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride |
115473-15-9 | >97.0%(T) | 1g |
¥60.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151681-25g |
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride |
115473-15-9 | >97.0%(T) | 25g |
¥733.90 | 2023-09-04 |
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Suppliers
5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Additional information on 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride
Professional Introduction to 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride (CAS No. 115473-15-9)
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride, a compound with the chemical identifier CAS No. 115473-15-9, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic organic molecules, characterized by its fused ring system consisting of a thiophene ring and a pyridine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for various biological and pharmacological studies.
The< strong>5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone core structure is known for its potential biological activity due to the presence of multiple functional groups that can interact with biological targets. Specifically, the presence of a hydroxyl group and a nitrogen atom within the fused ring system suggests that this compound may exhibit properties such as chelation with metal ions or participation in hydrogen bonding interactions. These features are often exploited in drug design to enhance binding affinity and selectivity towards specific biological receptors.
In recent years, there has been a growing interest in exploring the pharmacological properties of< strong>Tetrahydrothieno[3,2-c]pyridinone derivatives. Research has indicated that compounds within this class may possess therapeutic potential in various disease areas, including central nervous system disorders, inflammation-related conditions, and even certain types of cancer. The unique structural motif of this molecule allows it to mimic natural bioactive scaffolds found in biologically active compounds, which has spurred investigations into its possible applications as a lead compound for drug discovery.
One of the most compelling aspects of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride is its potential as a scaffold for further chemical modification. By introducing additional functional groups or altering the substitution patterns on the core heterocyclic system, researchers can fine-tune the pharmacological properties of the compound. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry have also facilitated the study of< strong>Tetrahydrothieno[3,2-c]pyridinone Hydrochloride. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key residues involved in binding and suggesting optimal conditions for further optimization. Such computational approaches are particularly valuable in modern drug discovery pipelines where they can significantly reduce the time and cost associated with hit identification and lead optimization.
The hydrochloride salt form of this compound enhances its stability and bioavailability under physiological conditions. This is particularly important for pharmaceutical applications where maintaining the integrity of the active moiety throughout storage and administration is crucial. The salt form also improves solubility in water-based media, which is beneficial for formulation development and administration routes such as oral or intravenous delivery.
In conclusion,< strong>5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activity make it an attractive candidate for further investigation in drug discovery programs. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,< strong>CAS No. 115473-15-9 will undoubtedly remain a focal point for medicinal chemists seeking to develop novel therapeutic agents.
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